molecular formula C17H15NO2 B1587435 2-(9H-Carbazol-9-yl)ethyl acrylate CAS No. 6915-68-0

2-(9H-Carbazol-9-yl)ethyl acrylate

Cat. No.: B1587435
CAS No.: 6915-68-0
M. Wt: 265.31 g/mol
InChI Key: KOHMQTTZAWPDNE-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound that features a carbazole group linked to an ethyl acrylate moiety. Carbazole is a heterocyclic aromatic compound found in coal tar and some natural products. Acrylates are esters of acrylic acid, known for their reactivity in polymerization reactions. This compound is notable for its use in organic electronics due to its high charge carrier mobility and photochemical stability .

Preparation Methods

The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction of 9H-carbazole with ethyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the acrylate carbonyl carbon, forming the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(9H-Carbazol-9-yl)ethyl acrylate undergoes various chemical reactions, including:

    Polymerization: The acrylate group can undergo radical or ionic polymerization to form polymers with interesting properties.

    Addition Reactions: The double bond in the acrylate group can react with nucleophiles (electron-donating species) in various addition reactions.

    Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.

Common reagents and conditions used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and mild oxidizing agents for selective oxidation. Major products formed from these reactions include poly(this compound) and various addition products depending on the nucleophile used.

Scientific Research Applications

2-(9H-Carbazol-9-yl)ethyl acrylate has a wide range of applications in scientific research:

    Organic Electronics: Used as a conducting polymer in the fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices due to its high thermal and electroluminescent properties

    Polymer Synthesis: Acts as a monomer in the synthesis of various polymers with unique electronic and optical properties.

    Optoelectronics: Utilized in the development of optoelectronic devices due to its high charge carrier mobility and photochemical stability.

Comparison with Similar Compounds

2-(9H-Carbazol-9-yl)ethyl acrylate can be compared with other similar compounds such as:

    9-Vinylcarbazole: Another carbazole-based monomer used in polymer synthesis with similar electronic properties.

    9H-Carbazole-9-ethanol: A carbazole derivative with different functional groups, used in different applications.

    Poly(9-vinylcarbazole): A polymer derived from 9-vinylcarbazole, known for its use in photoconductive applications.

The uniqueness of this compound lies in its combination of the carbazole group with the acrylate moiety, providing a balance of electronic properties and reactivity that is advantageous for specific applications in organic electronics and polymer synthesis .

Properties

IUPAC Name

2-carbazol-9-ylethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMQTTZAWPDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69678-49-5
Record name 2-(9-Carbazolyl)ethyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69678-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50391339
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6915-68-0
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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